molecular formula C17H22N8 B6457738 9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine CAS No. 2548994-19-8

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No. B6457738
CAS RN: 2548994-19-8
M. Wt: 338.4 g/mol
InChI Key: YJUYGSGGFGNYID-UHFFFAOYSA-N
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Description

The compound “9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” is a complex organic molecule that contains a purine and pyrimidine moiety, both of which are fundamental structures in nucleic acids . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a purine ring, a pyrimidine ring, and a piperazine ring . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the amine groups could potentially undergo reactions with acids or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of nitrogen in the piperazine ring could potentially make the compound a base .

Mechanism of Action

Target of Action

The primary targets of the compound “9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine” are currently unknown. The compound is a derivative of pyrimidine and piperazine , both of which are known to interact with various biological targets. For instance, piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1 . .

Biochemical Pathways

Given the broad biological activities of piperazine derivatives , it is plausible that this compound could affect multiple pathways

Pharmacokinetics

The compound’s compliance with lipinski’s rule of five (ro5), which predicts good absorption or permeation, can be evaluated . Further pharmacokinetic studies are required to determine the compound’s bioavailability, half-life, clearance rate, and other relevant parameters.

Result of Action

Based on the known activities of similar compounds, it can be hypothesized that it might have antiviral, antipsychotic, antimicrobial, anti-hiv-1 effects . Further experimental studies are needed to confirm these effects and to elucidate the molecular mechanisms underlying them.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential use in pharmaceuticals, given the presence of a piperazine ring, which is common in many drugs .

properties

IUPAC Name

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8/c1-11-12(2)21-13(3)22-15(11)24-5-7-25(8-6-24)17-14-16(18-9-19-17)23(4)10-20-14/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUYGSGGFGNYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3N=CN4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

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